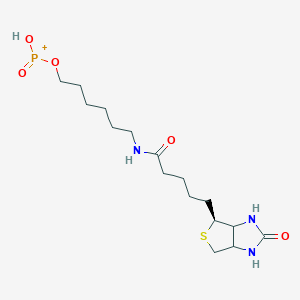

6-N-Biotinylaminohexyl Hydrogenphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like "6-N-Biotinylaminohexyl Hydrogenphosphonate" often involves multiple steps, including the functionalization of phosphonate groups and the incorporation of biotinylated linkers. A study by Deussen et al. (2000) discusses the synthesis of a bifunctional activity label for lipolytic enzymes, comprising a 4-nitrophenyl activated phosphonate linked to a biotin moiety through a spacer containing a disulfide bridge (Deussen et al., 2000). This process might share similarities with the synthesis of "this compound," emphasizing the importance of precise functional group manipulation and protection strategies.

Molecular Structure Analysis

The molecular structure of phosphonate-based compounds is characterized by their phosphorus-containing groups, which significantly influence their chemical reactivity and binding properties. The crystal structure and molecular interactions of similar compounds have been studied, providing insights into their potential configurations and stability. For instance, research on hydrogen-bonded networks of ammonium bis- and tetrakisphosphonates explores different motifs of hydrogen bonding, which could be relevant to understanding the structural aspects of "this compound" (Plabst, Stock, & Bein, 2009).

Chemical Reactions and Properties

Phosphonates are known for their diverse chemical reactivity, which can be tailored through various synthetic approaches. The study by Kuźnik et al. (2018) on the synthesis of 1-(N-acylamino)-1-triphenylphosphoniumalkylphosphonates highlights the potential for creating a range of functionalized derivatives, suggesting pathways that might be applicable to the synthesis and modification of "this compound" (Kuźnik et al., 2018).

Physical Properties Analysis

The physical properties of biotinylated phosphonates, including solubility, melting point, and stability, are crucial for their practical applications. While specific data on "this compound" is not readily available, the general properties of phosphonates and biotinylated compounds can be inferred from related studies. The synthesis and characterization of biotinylated polymers by Alconcel et al. (2013) offer a glimpse into the solubility and potential binding capabilities of such molecules (Alconcel, Kim, Tao, & Maynard, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are pivotal for the application of "this compound." Studies on the synthesis, kinetic evaluation, and utilization of biotinylated dipeptide proline diphenyl phosphonate as an inhibitor for dipeptidyl peptidase IV-like serine proteases by Gilmore et al. (2006) demonstrate the targeted reactivity and potential bioconjugation capabilities of biotinylated phosphonates (Gilmore et al., 2006).

科学的研究の応用

Synthesis and Application in Oligonucleotides : 6-N-Biotinylaminohexyl Hydrogenphosphonate derivatives have been used in the synthesis of H-phosphonate salts, which are subsequently coupled to the 5'-end of synthetic oligonucleotides. This process enables the attachment of fluorescent dyes, biotin derivatives, and other molecules to oligonucleotides, illustrating its utility in biochemical and molecular biology applications (Sinha & Cook, 1988).

Antiviral Properties : Amide derivatives containing the alpha-aminophosphonate moiety, similar to this compound, have been synthesized and demonstrated antiviral activities. This indicates the potential of these compounds in developing antiviral agents (Hu et al., 2008).

Glycosyl Phosphosugar Synthesis : The hydrogenphosphonate approach, involving compounds like this compound, has been employed in the synthesis of glycosyl phosphosugars. These sugars have applications in biochemical research, particularly in studying carbohydrate-related processes (Nikolaev et al., 1990).

Serine Hydrolase Profiling : Biotinylated fluorophosphonate compounds, similar to this compound, have been used for activity-based protein profiling of serine hydrolases. This application is significant for studying enzyme activity and expression dynamics in various tissues (Liu et al., 1999).

Antioxidant Activity Studies : Alpha-aminophosphonates bearing 6-amino-1,3-dimethyl uracil, related to this compound, have shown promising antioxidant activities. This suggests potential therapeutic applications in combating oxidative stress (Nayab et al., 2020).

Drug-Carrying and Targeting Systems : Compounds like this compound have been utilized in the synthesis of double-tailed (perfluoroalkyl)alkyl phosphosugars, which are components of drug-carrying and -targeting systems. These applications are crucial in the development of targeted drug delivery mechanisms (Guillod et al., 1994).

作用機序

Mode of Action

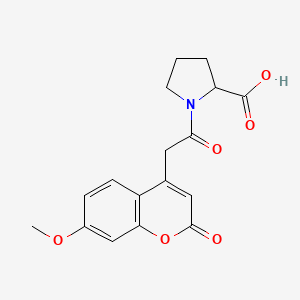

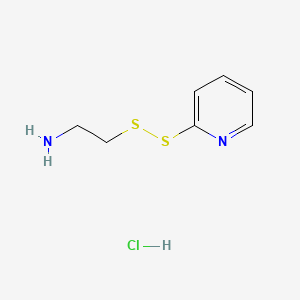

6-N-Biotinylaminohexyl Hydrogenphosphonate is a short linker featuring a biotin group and a hydrogen phosphonate . The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . This allows the compound to interact with various biological targets.

特性

IUPAC Name |

hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEBYVHHFPMZQO-OWYJLGKBSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5PS+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

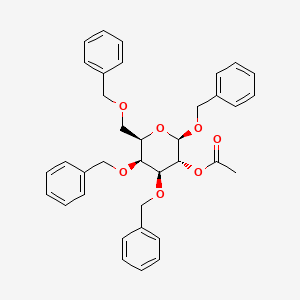

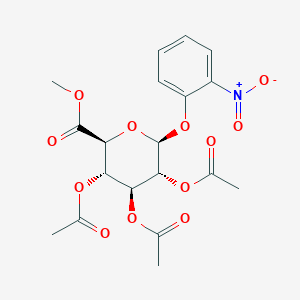

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

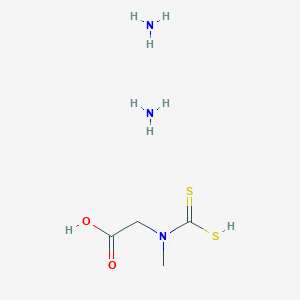

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

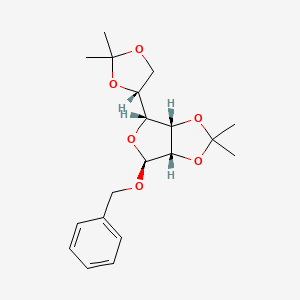

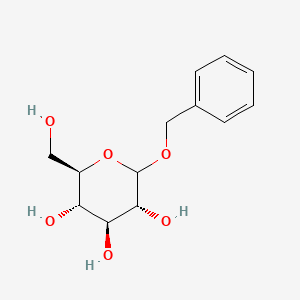

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

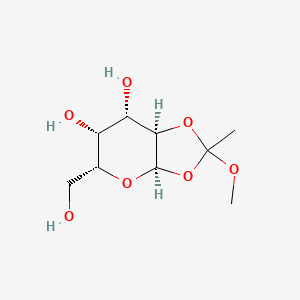

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)